molecular formula C19H16N2O6 B4324713 METHYL 2'-AMINO-1,7'-DIMETHYL-2,5'-DIOXO-1,2-DIHYDRO-5'H-SPIRO[INDOLE-3,4'-PYRANO[3,2-C]PYRAN]-3'-CARBOXYLATE

METHYL 2'-AMINO-1,7'-DIMETHYL-2,5'-DIOXO-1,2-DIHYDRO-5'H-SPIRO[INDOLE-3,4'-PYRANO[3,2-C]PYRAN]-3'-CARBOXYLATE

Cat. No.: B4324713
M. Wt: 368.3 g/mol
InChI Key: JWODTLJAMCQACK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2’-amino-1,7’-dimethyl-2,5’-dioxo-1,2-dihydro-5’H-spiro[indole-3,4’-pyrano[4,3-b]pyran]-3’-carboxylate is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2’-amino-1,7’-dimethyl-2,5’-dioxo-1,2-dihydro-5’H-spiro[indole-3,4’-pyrano[4,3-b]pyran]-3’-carboxylate typically involves multi-step reactions. One common method involves the reaction of maleic anhydride with 4-aminobenzenesulfonamide under specific conditions. For instance, Iannelli et al. carried out the process under microwave irradiation at a temperature of 100°C, using an equimolar reagent mixture . Another method involves three-component reactions with aromatic aldehydes, malononitrile, and resorcinol using sodium carbonate as a catalyst in ethanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of green chemistry, such as the use of microwave irradiation and environmentally benign solvents, are often employed to optimize the yield and reduce the environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 2’-amino-1,7’-dimethyl-2,5’-dioxo-1,2-dihydro-5’H-spiro[indole-3,4’-pyrano[4,3-b]pyran]-3’-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.

    Substitution: The compound can undergo substitution reactions, particularly at the amino and carboxylate groups.

Common Reagents and Conditions

Common reagents used in these reactions include sodium carbonate, aromatic aldehydes, and malononitrile. The reactions are often carried out in ethanol or other suitable solvents under controlled temperatures .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with secondary amines can form aza-Michael adducts .

Scientific Research Applications

Methyl 2’-amino-1,7’-dimethyl-2,5’-dioxo-1,2-dihydro-5’H-spiro[indole-3,4’-pyrano[4,3-b]pyran]-3’-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Medicine: It is being investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: The compound can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of methyl 2’-amino-1,7’-dimethyl-2,5’-dioxo-1,2-dihydro-5’H-spiro[indole-3,4’-pyrano[4,3-b]pyran]-3’-carboxylate involves its interaction with specific molecular targets. For instance, it can bind to enzyme active sites through hydrogen bonds and pi-pi stacking interactions . These interactions can inhibit enzyme activity or modulate protein functions, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2’-amino-1,7’-dimethyl-2,5’-dioxo-1,2-dihydro-5’H-spiro[indole-3,4’-pyrano[4,3-b]pyran]-3’-carboxylate is unique due to its spiro linkage, which imparts distinct chemical and biological properties

Properties

IUPAC Name

methyl 2'-amino-1,7'-dimethyl-2,5'-dioxospiro[indole-3,4'-pyrano[4,3-b]pyran]-3'-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O6/c1-9-8-12-13(17(23)26-9)19(14(15(20)27-12)16(22)25-3)10-6-4-5-7-11(10)21(2)18(19)24/h4-8H,20H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWODTLJAMCQACK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=O)O1)C3(C4=CC=CC=C4N(C3=O)C)C(=C(O2)N)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
METHYL 2'-AMINO-1,7'-DIMETHYL-2,5'-DIOXO-1,2-DIHYDRO-5'H-SPIRO[INDOLE-3,4'-PYRANO[3,2-C]PYRAN]-3'-CARBOXYLATE
Reactant of Route 2
METHYL 2'-AMINO-1,7'-DIMETHYL-2,5'-DIOXO-1,2-DIHYDRO-5'H-SPIRO[INDOLE-3,4'-PYRANO[3,2-C]PYRAN]-3'-CARBOXYLATE
Reactant of Route 3
METHYL 2'-AMINO-1,7'-DIMETHYL-2,5'-DIOXO-1,2-DIHYDRO-5'H-SPIRO[INDOLE-3,4'-PYRANO[3,2-C]PYRAN]-3'-CARBOXYLATE
Reactant of Route 4
Reactant of Route 4
METHYL 2'-AMINO-1,7'-DIMETHYL-2,5'-DIOXO-1,2-DIHYDRO-5'H-SPIRO[INDOLE-3,4'-PYRANO[3,2-C]PYRAN]-3'-CARBOXYLATE
Reactant of Route 5
METHYL 2'-AMINO-1,7'-DIMETHYL-2,5'-DIOXO-1,2-DIHYDRO-5'H-SPIRO[INDOLE-3,4'-PYRANO[3,2-C]PYRAN]-3'-CARBOXYLATE
Reactant of Route 6
METHYL 2'-AMINO-1,7'-DIMETHYL-2,5'-DIOXO-1,2-DIHYDRO-5'H-SPIRO[INDOLE-3,4'-PYRANO[3,2-C]PYRAN]-3'-CARBOXYLATE

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